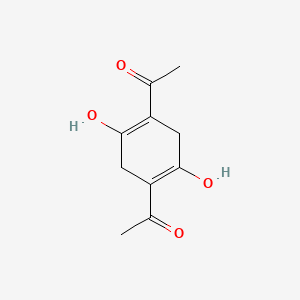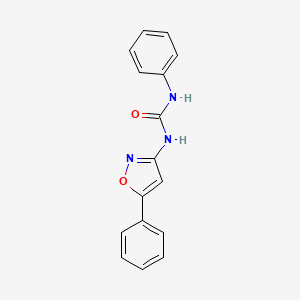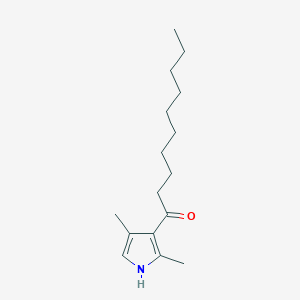
1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- is a chemical compound with the molecular formula C14H25NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- typically involves the condensation of 2,4-dimethylpyrrole with decanone under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and formulation.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
2,4-Dimethylpyrrole: A precursor in the synthesis of 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-.
3-Acetyl-2,4-dimethylpyrrole: Another derivative of pyrrole with similar structural features.
2,4-Dimethyl-3-acetylpyrrole: A compound with comparable chemical properties and reactivity.
Uniqueness: 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
55755-69-6 |
|---|---|
分子式 |
C16H27NO |
分子量 |
249.39 g/mol |
IUPAC名 |
1-(2,4-dimethyl-1H-pyrrol-3-yl)decan-1-one |
InChI |
InChI=1S/C16H27NO/c1-4-5-6-7-8-9-10-11-15(18)16-13(2)12-17-14(16)3/h12,17H,4-11H2,1-3H3 |
InChIキー |
AEYWMTSFUNATSO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C1=C(NC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
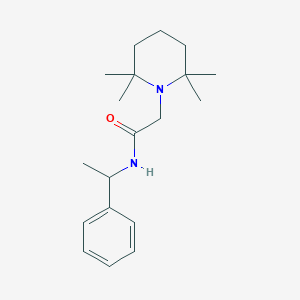
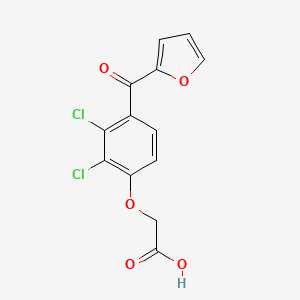


![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
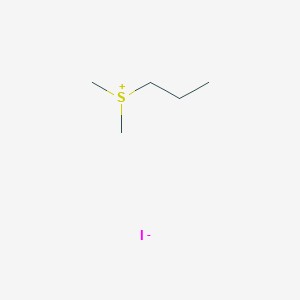
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
